1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one

Vue d'ensemble

Description

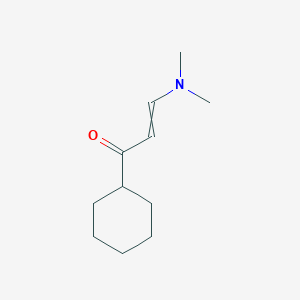

1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one, also known by its IUPAC name as (E)-1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one , is an organic compound with the chemical formula C₁₁H₁₉NO . It falls under the category of ketones and exhibits interesting properties due to its unique structure. The compound consists of a cyclohexyl ring, a dimethylamino group, and a propenone functional group .

Molecular Structure Analysis

Chemical Reactions Analysis

- Substitution reactions : The cyclohexyl ring can undergo substitution reactions with appropriate reagents .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Proton Acceptance and Hydrogen Bonding

1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one, due to its electron-donating dimethylamino groups, acts as an excellent proton acceptor. Its carbonyl units are particularly adept at forming intra- and intermolecular hydrogen bonds. This characteristic has been explored through structural techniques like X-ray and neutron diffraction, spectroscopy, and density functional calculations. Such properties are valuable in the formation of one- and two-dimensional H-bridged polymers, as demonstrated in co-crystallization studies of its derivatives (Pleier et al., 2003).

Reactivity in Cycloaddition Reactions

The compound has been studied for its reactivity in 1,3-dipolar cycloaddition reactions. Using density functional theory (DFT) and the distortion/interaction model, its regiochemistry with various nitrilimines was investigated. These reactions exhibit an asynchronous concerted mechanism, as indicated by analysis of geometries and bond orders at the transition state structures (Moeinpour & Khojastehnezhad, 2015).

Involvement in Microwave-Assisted Cycloaddition

The compound is involved in microwave-assisted [2+2] cycloadditions with electron-poor acetylenes, yielding functionalized succinates. This process is notably efficient and versatile, applicable to various derivatives like dihydrothiazoline (Bezenšek et al., 2010).

Photophysical Studies

In photophysical studies, 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one has been utilized to understand the behavior of certain probes in biological systems. Its emission properties in various solvents were studied, revealing insights into the effects of solvent polarity and basicity on the emission maxima of these compounds. This understanding is crucial in peptide and protein studies, where solvent properties can significantly affect molecular behavior (Moreno Cerezo et al., 2001).

Synthesis of Biologically Active Compounds

The compound serves as an important intermediate in the synthesis of several biologically active compounds, such as osimertinib. Its structural and chemical properties make it suitable for creating derivatives that exhibit potential biological activities, especially in cancer treatment (Zou et al., 2018).

Nonlinear Optical Properties

1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one derivatives have been synthesized and investigated for their nonlinear optical properties. These studies are significant for developing materials for optical device applications like optical limiters, as these compounds exhibit distinct nonlinear absorption behavior at varying laser intensities (Rahulan et al., 2014).

Propriétés

IUPAC Name |

1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDVDNFZPYRBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 69155859 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)

![Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1454789.png)

![2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole](/img/structure/B1454792.png)